

Application of 4-Benzylpiperazine Derivatives in σ_1 Receptor Ligand Development

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Compound of Interest

Compound Name: 4-Benzylpiperazin-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-benzylpiperazine derivatives in the development of selective and high-affinity ligands for the sigma-1 (σ_1) receptor. The information compiled is intended to guide researchers in synthesizing, evaluating, and understanding the therapeutic potential of this chemical scaffold.

Introduction

The sigma-1 (σ_1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, anxiety, and neurodegenerative diseases. The development of selective σ_1 receptor ligands is a promising strategy for novel therapeutics. The 4-benzylpiperazine moiety has emerged as a key pharmacophore in the design of potent and selective σ_1 receptor ligands. This scaffold offers a versatile platform for chemical modification to optimize affinity, selectivity, and pharmacokinetic properties.

Application Notes

The 4-benzylpiperazine core is a foundational structure for designing σ_1 receptor ligands. Structure-activity relationship (SAR) studies have revealed several key features that influence binding affinity and selectivity:

- **Substitutions on the Benzyl Ring:** Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact σ_1 receptor affinity. For instance, a para-methoxy group on the benzyl ring has been shown to enhance affinity and selectivity.
- **Nature of the Linker:** The linker connecting the piperazine nitrogen to another hydrophobic moiety is crucial. The length and composition of this linker can be varied to optimize interaction with the receptor binding pocket.
- **Terminal Hydrophobic Group:** The presence of a second hydrophobic group attached to the other piperazine nitrogen is a common feature of high-affinity ligands. The nature of this group, whether it's an aryl, alkyl, or aralkyl substituent, fine-tunes the ligand's properties.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of representative 4-benzylpiperazine derivatives for σ_1 and σ_2 receptors. Lower K_i values indicate higher binding affinity.

Compound ID	Structure	Ki σ 1 (nM)	Ki σ 2 (nM)	Selectivity (Ki σ 2/Ki σ 1)	Reference
Compound 15	3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one	1.6	1418	886	[1] [2] [3] [4]
Lead Compound 8	4-methoxybenzylpiperazinyl derivative	-	-	432	[1] [3]
Compound 24	Derivative with H-bond donor	-	-	423	[1] [3]
Compound 25b	1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine	pKi = 9.13	-	47	[5]
Compound 13	N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine	2.7	-	38	[6]
Compound 30	N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)	2.6	-	187	[6]

	benzyl)piperazine				
LMH-2	N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide	6.0	-	High	[7]
	4-benzyl-1-(3-iodobenzylsulfonyl)piperidine	0.96	91.8	96	[8]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

1. General Synthesis of 4-Benzylpiperazine Derivatives

This protocol describes a general two-step synthesis for a 4-benzylpiperazine derivative, exemplified by the synthesis of compound 24.[1][3]

Step 1: Amide Formation

- Activate the desired carboxylic acid (e.g., an acid derivative 9) with 1,1'-carbonyldiimidazole (CDI) in dry dichloromethane (DCM) at room temperature.
- After activation, add piperazine to the reaction mixture at 0 °C and stir for 30 minutes.
- Allow the reaction to warm to room temperature and continue stirring for 1 hour.
- Purify the resulting amide intermediate (e.g., compound 23).

Step 2: N-Alkylation

- To the purified amide intermediate, add the appropriate benzyl halide (e.g., 4-(chloromethyl)benzyl alcohol), potassium carbonate (K₂CO₃), and potassium iodide (KI) in

DCM.

- Subject the reaction mixture to microwave irradiation (150 W) at 120 °C for 2 hours.
- Upon completion, purify the final 4-benzylpiperazine derivative (e.g., compound 24).

2. In Vitro σ Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of synthesized compounds for σ_1 and σ_2 receptors using a radioligand binding assay.^{[1][3]}

Materials:

- Guinea pig brain membranes (for σ_1 and σ_2 receptors)
- Radioligands: --INVALID-LINK---pentazocine (for σ_1) and [^3H]DTG (1,3-di-o-tolylguanidine) (for σ_2)
- Non-specific binding control: Haloperidol
- Test compounds (4-benzylpiperazine derivatives)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds.
- In a reaction tube, add the guinea pig brain membrane preparation, the radioligand (--INVALID-LINK---pentazocine for σ_1 or [^3H]DTG for σ_2), and either the test compound or buffer (for total binding) or haloperidol (for non-specific binding).
- Incubate the mixture at the appropriate temperature and for the specified duration (e.g., 37°C for 150 min for σ_1).

- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with cold incubation buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the K_i values for the test compounds by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

3. In Vivo Assessment of Antinociceptive Effects (Formalin Test)

This protocol describes the formalin test in mice, a model of inflammatory pain, to evaluate the in vivo efficacy of σ_1 receptor antagonists.[\[1\]](#)[\[3\]](#)

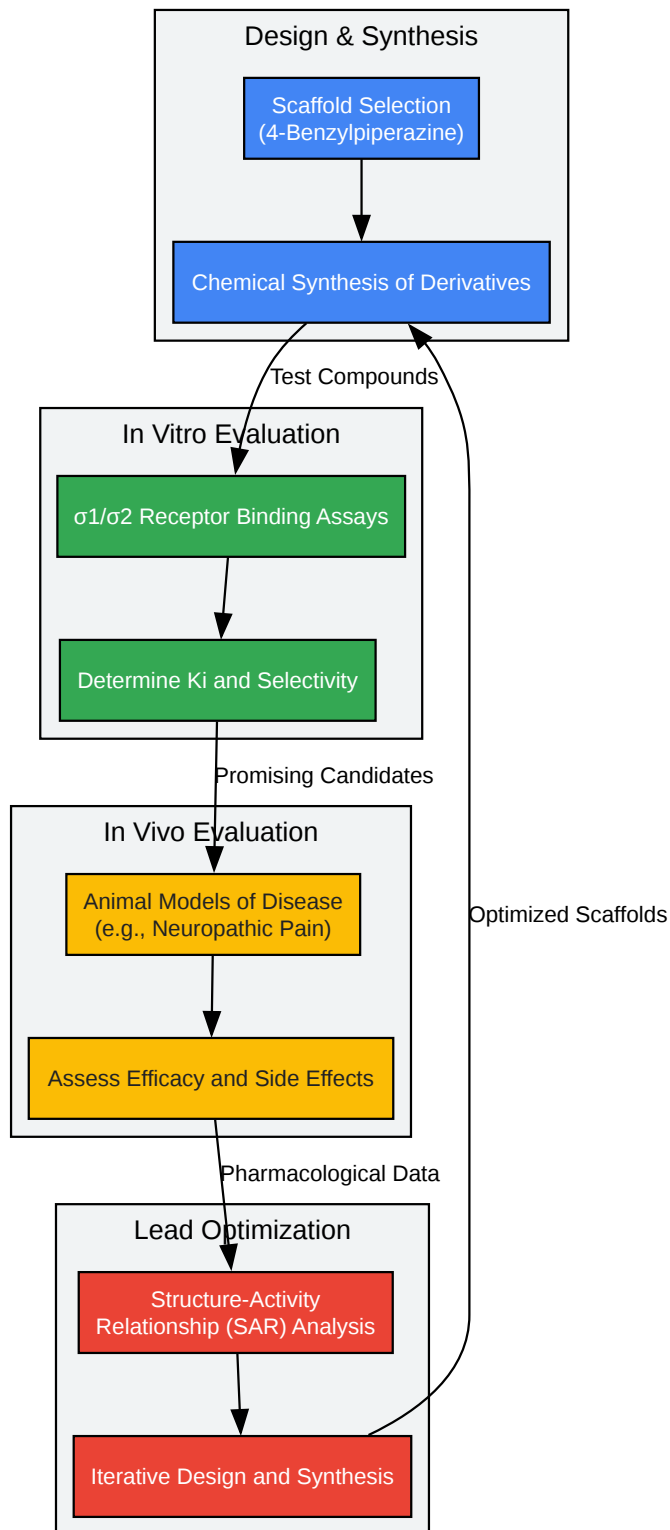
Animals:

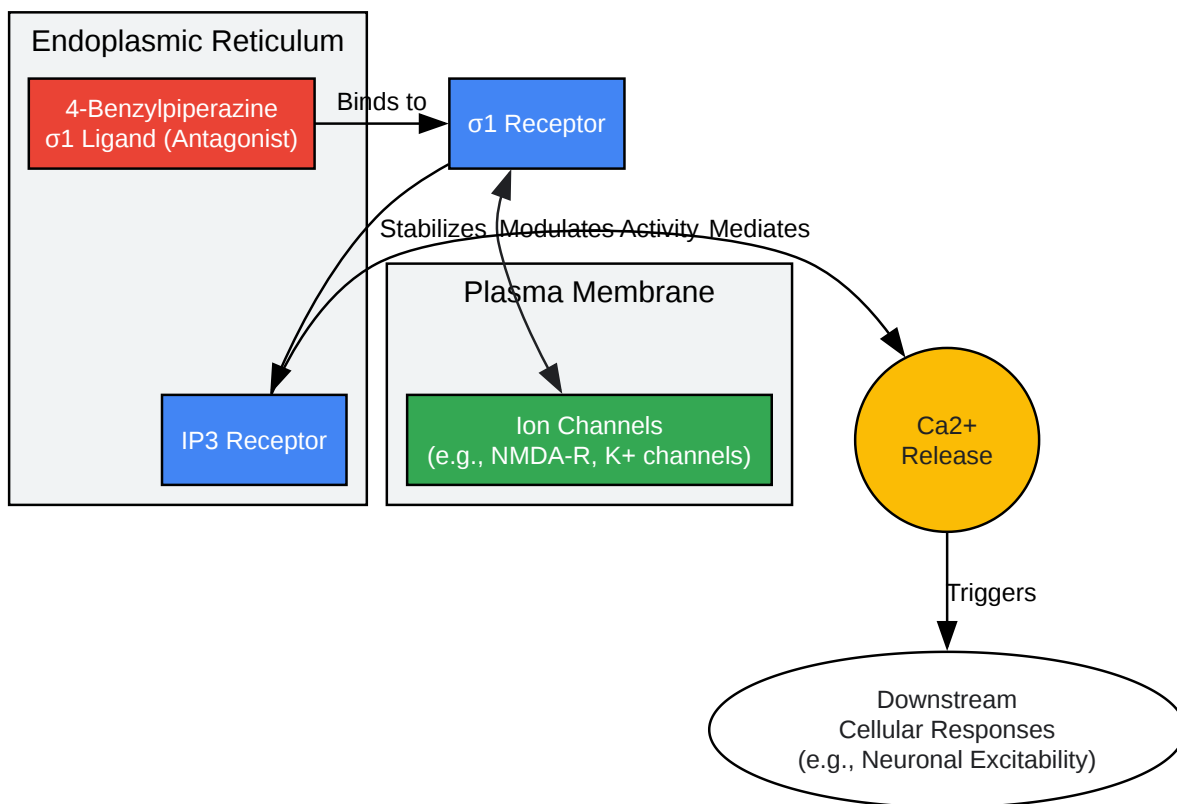
- Male mice (e.g., CD-1)

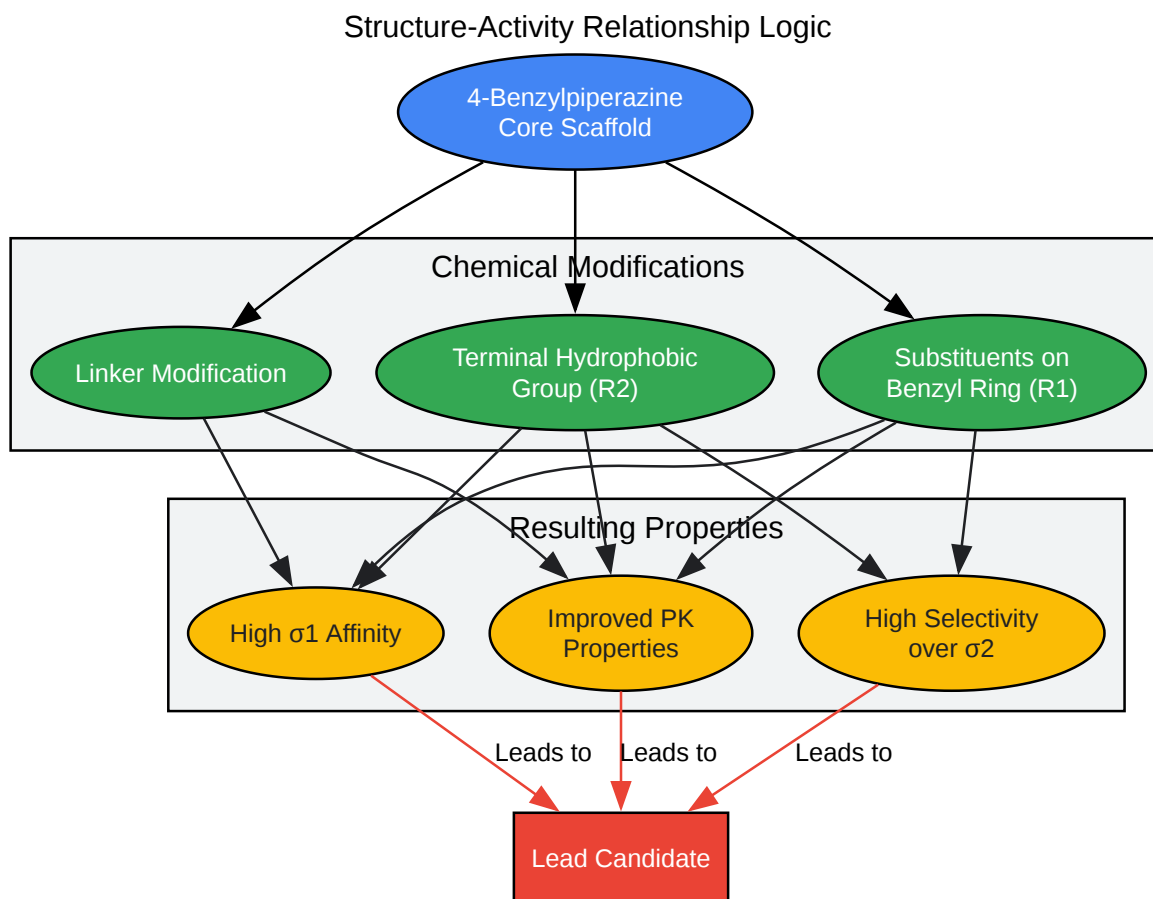
Procedure:

- Administer the test compound (e.g., Compound 15) or vehicle intraperitoneally (i.p.) at various doses (e.g., 3-60 mg/kg).
- After a predetermined time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5%, 20 μ L) into the plantar surface of the mouse's hind paw.
- Immediately place the mouse in an observation chamber.
- Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
- Analyze the data to determine if the test compound produces a dose-dependent reduction in nociceptive behavior in either phase.

Visualizations

Workflow for σ_1 Receptor Ligand Development

Hypothesized $\sigma 1$ Receptor Signaling Modulation



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